2,2-Dibromopropan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
59992-05-1 |
|---|---|
Molecular Formula |
C3H6Br2O |
Molecular Weight |
217.89 g/mol |
IUPAC Name |
2,2-dibromopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c1-3(4,5)2-6/h6H,2H2,1H3 |
InChI Key |
UYEQIMQEZRVKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(Br)Br |
Origin of Product |
United States |
Exploration of Direct Bromination Pathways
Direct bromination of propan-1-ol to achieve a 2,2-dibromo substitution presents significant chemical challenges. The hydroxyl group of an alcohol is an activating group, but direct bromination typically favors oxidation of the alcohol or substitution at the alpha-carbon (C1). Achieving geminal dibromination at the C2 position would require harsh conditions that would likely lead to a mixture of products, including oxidation to propanal or propanoic acid, and polybrominated species. A selective and high-yielding direct bromination of propan-1-ol to 2,2-dibromopropan-1-ol is not a commonly reported transformation in organic synthesis.
Investigations into Multi Step Synthesis from Precursors
A more plausible approach to the synthesis of 2,2-dibromopropan-1-ol involves a multi-step sequence starting from more readily available precursors. One theoretical route could begin with the alpha-bromination of a suitable carbonyl compound.
For instance, the synthesis could potentially proceed through the following steps:
Oxidation of Propan-1-ol: Propan-1-ol can be oxidized to propanal.
Alpha-Bromination of Propanal: Propanal could then undergo alpha-bromination to yield 2,2-dibromopropanal (B14486163). This reaction is challenging due to the potential for aldol (B89426) condensation and other side reactions under typical bromination conditions.
Reduction of 2,2-Dibromopropanal: The resulting 2,2-dibromopropanal could then be selectively reduced to this compound using a mild reducing agent such as sodium borohydride.
A summary of a potential multi-step pathway is presented in the table below. It is important to note that these are proposed steps based on general organic reactions, and not from a documented synthesis of this compound.
| Step | Reactant | Reagents | Product | Notes |
| 1 | Propan-1-ol | PCC or other mild oxidizing agent | Propanal | Standard oxidation of a primary alcohol. |
| 2 | Propanal | Br₂, acid or base catalyst | 2,2-Dibromopropanal | This step is likely to have low yield due to side reactions. |
| 3 | 2,2-Dibromopropanal | NaBH₄ | This compound | Standard reduction of an aldehyde. |
Derivatization from Simpler Halogenated Alcohols
The synthesis of 2,2-dibromopropan-1-ol from a simpler halogenated alcohol, such as 2-bromopropan-1-ol (B151844), is another conceivable route. This would involve the introduction of a second bromine atom at the C2 position. This transformation would likely require the protection of the hydroxyl group, followed by a bromination step, and then deprotection. A possible sequence could be:
Protection of the Hydroxyl Group: The hydroxyl group of 2-bromopropan-1-ol would be protected with a suitable protecting group (e.g., as a silyl (B83357) ether).
Bromination: The protected alcohol could then be subjected to bromination. This step would be challenging in terms of selectivity.
Deprotection: Removal of the protecting group would yield this compound.
As with the other proposed methods, specific experimental conditions and yields for this pathway leading to this compound are not reported in the searched literature.
Stereochemical Considerations in Synthetic Route Design
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions in molecules like this compound can theoretically occur at two distinct sites: the carbon bearing the geminal bromine atoms and the primary hydroxyl group.
Studies on the Reactivity of Geminal Bromine Atoms
The two bromine atoms on the same carbon atom (geminal dihalide) make this site highly electrophilic and susceptible to nucleophilic attack. Bromine is a good leaving group, and the presence of two such groups would likely influence the reaction mechanism. It is plausible that substitution could occur in a stepwise manner. However, without specific studies on this compound, it is difficult to determine whether the reaction would proceed via an SN1 or SN2 pathway, or a combination thereof. Steric hindrance from the two bromine atoms and the adjacent CH₂OH group might disfavor a direct backside SN2 attack. On the other hand, the stability of a potential carbocation intermediate would be influenced by the inductive effects of the remaining bromine and hydroxyl groups.
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group (-CH₂OH) is also a site for nucleophilic substitution. Typically, the hydroxyl group is a poor leaving group. For it to be substituted, it must first be protonated in an acidic medium to form a good leaving group, water (H₂O). Following protonation, a nucleophile can displace the water molecule. This reaction involving a primary alcohol would likely proceed through an SN2 mechanism.
Kinetic and Thermodynamic Aspects of Substitution Pathways
Elimination Reactions
The presence of bromine atoms and adjacent hydrogens makes this compound a candidate for elimination reactions, typically promoted by a strong base.
Dehydrohalogenation Pathways
Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. In this compound, a strong base could abstract a proton from the C1 carbon (the one bearing the hydroxyl group). This could lead to the elimination of one of the bromine atoms from the C2 carbon, resulting in the formation of an alkene. The reaction would likely follow an E2 mechanism in the presence of a strong, sterically hindered base. The elimination of the second bromine atom to form an alkyne is also a theoretical possibility under forcing conditions.
Oxidation and Reduction Chemistry
The chemical behavior of this compound is characterized by the interplay of its primary alcohol and gem-dibromide functional groups. These distinct moieties allow for a range of oxidative and reductive transformations, which are fundamental to its application in synthetic chemistry.
The primary alcohol group in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, contingent upon the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org The presence of the electron-withdrawing bromine atoms on the adjacent carbon can influence the reactivity of the alcohol, but selective oxidation is achievable.
Partial Oxidation to 2,2-Dibromopropanal (B14486163): For the selective conversion of a primary alcohol to an aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. libretexts.orgcompoundchem.com Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. libretexts.org The reaction is typically performed under anhydrous conditions, and the aldehyde is often distilled off as it forms to prevent further oxidation. chemguide.co.uk
Full Oxidation to 2,2-Dibromopropanoic Acid: Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid. compoundchem.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄), often referred to as the Jones reagent. libretexts.org The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. chemguide.co.uk
Reductive dehalogenation of this compound involves the removal of one or both bromine atoms. The reaction pathway and products are dependent on the reducing agent and the mechanism of the reaction. Geminal dihalides, like this compound, can react with various metals and organometallic reagents. msu.edu
Mechanism with Metals: The reaction of geminal dihalides with reducing metals like zinc or magnesium can proceed through different pathways. msu.edu With zinc dust, the reaction may form an organozinc intermediate, which can then be protonated by a solvent or undergo further reactions. This process is fundamental to reactions like the Simmons-Smith cyclopropanation, where a carbenoid is generated from a gem-dihalide.
Formation of α-Halo-Organometallics: Treatment of geminal dihalides with organometallic reagents, such as organolithium compounds, can lead to a halogen-metal exchange. acs.org This process can generate a chiral α-haloalkylmetal species, which can be trapped by electrophiles. acs.org While this has been studied for various geminal dihalides, specific application to this compound would likely yield a brominated organolithium or organomagnesium species, a versatile synthetic intermediate.
Complete Reduction: Stronger reducing agents, such as organotin hydrides or lithium aluminum hydride (LiAlH₄), can achieve complete reduction of the carbon-bromine bonds to carbon-hydrogen bonds, ultimately yielding propan-1-ol. The mechanism with organotin hydrides typically involves a free radical chain reaction.
Cyclization and Rearrangement Studies
The gem-dibromo functionality in this compound serves as a precursor for intermediates that can undergo cyclization and rearrangement reactions.
One of the key reactions of gem-dihalides is their conversion to carbenes or carbenoids. uq.edu.au Treatment of this compound with a strong base could potentially lead to the formation of 1-bromopropen-1-ol, which could rearrange, or under different conditions with a metal, it could form a carbene. This highly reactive intermediate, (1-hydroxypropan-2-ylidene), could then participate in intramolecular or intermolecular cyclization reactions. For instance, in the presence of an alkene, it could undergo a cyclopropanation reaction.
Rearrangements can be initiated by the formation of a carbocationic center. stackexchange.com Treatment with a Lewis acid, such as silver nitrate, could facilitate the abstraction of a bromide ion. stackexchange.com This would generate an α-bromo carbocation. Such an intermediate might undergo rearrangement, although in the case of this compound, this primary carbocation would be highly unstable. A more plausible pathway involves base-promoted elimination of HBr followed by cyclization or rearrangement of the resulting unsaturated intermediate. uq.edu.au The gem-disubstituent effect, where two substituents on the same carbon influence reactivity, can play a crucial role in favoring certain cyclization pathways. acs.orgnih.gov
Comparative Reactivity Studies with Isomeric Dibromopropanols
The reactivity of this compound can be better understood by comparing it with its isomers, such as the vicinal dihalide 2,3-dibromopropan-1-ol and the secondary alcohol 1,3-dibromo-2-propanol (B146513). The position of the bromine atoms (geminal vs. vicinal) and the location of the hydroxyl group (primary vs. secondary) significantly influence their chemical behavior.
Oxidation: Both this compound and its vicinal isomer, 2,3-dibromopropan-1-ol, are primary alcohols and can be oxidized to aldehydes and then to carboxylic acids. nih.govsavemyexams.com In contrast, 1,3-dibromo-2-propanol is a secondary alcohol, and its oxidation would yield a ketone, 1,3-dibromopropan-2-one. Tertiary dibromopropanol isomers would be resistant to oxidation under similar conditions. chemguide.co.uklibretexts.org
Reduction/Dehalogenation: The dehalogenation of the vicinal isomer, 2,3-dibromopropan-1-ol, with reducing agents like zinc or sodium iodide typically leads to an elimination reaction to form allyl alcohol. This is a characteristic reaction of vicinal dihalides. In contrast, the reductive dehalogenation of the geminal isomer, this compound, is less likely to result in elimination to form an alkene. Instead, it would likely undergo sequential replacement of bromine atoms with hydrogen, or form a carbene intermediate as discussed previously.
Nucleophilic Substitution/Elimination: In reactions with bases, the vicinal dihalide 1,2-dibromopropane (B165211) undergoes dehydrohalogenation to give a mixture of bromo-propenes. stackexchange.comyoutube.com A similar reaction with 2,3-dibromopropan-1-ol would be expected to yield unsaturated alcohols. For the gem-dihalide this compound, elimination reactions are less straightforward. Nucleophilic substitution at the primary carbon bearing the hydroxyl group (after conversion to a better leaving group) is also a possible reaction pathway for all isomers, but the rate would be influenced by the steric and electronic effects of the nearby bromine atoms.
Table of Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-proton framework. For this compound, with the chemical formula C₃H₆Br₂O, NMR analysis would be crucial to confirm the connectivity of its atoms. nih.gov
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the three distinct proton environments in the molecule.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (H-3) | ~2.1 | Singlet (s) | 3H |
| -CH₂- (H-1) | ~3.9 | Singlet (s) | 2H |
| -OH | Variable | Singlet (s, broad) | 1H |
The methyl protons (H-3) are expected to appear as a singlet due to the absence of adjacent protons, with a chemical shift influenced by the adjacent quaternary carbon bearing two bromine atoms. The methylene (B1212753) protons (H-1) would also be a singlet, shifted downfield due to the deshielding effect of the adjacent hydroxyl group. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum for this compound would display three unique signals, corresponding to each of the three carbon atoms in different chemical environments.
Expected ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-3 (-CH₃) | ~35 |
| C-1 (-CH₂OH) | ~70 |
| C-2 (-CBr₂-) | ~40 |
The chemical shift of the methyl carbon (C-3) would be in the typical aliphatic region. The methylene carbon (C-1) attached to the hydroxyl group would be significantly deshielded, appearing further downfield. The quaternary carbon (C-2), bonded to two electronegative bromine atoms, is also expected to be in a distinct region of the spectrum.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks would be expected in the COSY spectrum between the methyl and methylene protons, as they are separated by a quaternary carbon, confirming the absence of H-C-C-H coupling between these groups. A correlation might be observed between the methylene protons and the hydroxyl proton, depending on the solvent and experimental conditions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak between the methyl protons (H-3) and the methyl carbon (C-3), and another between the methylene protons (H-1) and the methylene carbon (C-1). This would definitively link the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For this compound, the following key correlations would be expected:
A cross-peak between the methyl protons (H-3) and the quaternary carbon (C-2).
A cross-peak between the methylene protons (H-1) and the quaternary carbon (C-2). These correlations would provide unequivocal evidence for the connectivity of the carbon skeleton, confirming the 2,2-dibromo substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [C₃H₆⁷⁹Br₂O + H]⁺ | 216.8858 |
| [C₃H₆⁷⁹Br⁸¹BrO + H]⁺ | 218.8838 |
| [C₃H₆⁸¹Br₂O + H]⁺ | 220.8817 |
The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with intense signals at M, M+2, and M+4 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. PubChem predicts a monoisotopic mass of 215.87854 Da for the neutral molecule. nih.gov
Fragmentation Pattern Analysis for Structural Elucidation
The mass spectrum of this compound under electron ionization (EI) would exhibit a series of fragment ions that are characteristic of its structure. The molecular ion peak would be expected, showing the isotopic pattern of two bromine atoms.
Expected Fragmentation Pattern:
| m/z (ion) | Fragment | Comments |
| 216/218/220 | [C₃H₆Br₂O]⁺ | Molecular ion |
| 185/187/189 | [C₂H₃Br₂]⁺ | Loss of -CH₂OH |
| 137/139 | [C₃H₅BrO]⁺ | Loss of a Br radical |
| 107/109 | [C₂H₄Br]⁺ | Loss of -CH₂OH and a Br radical |
| 31 | [CH₂OH]⁺ | A common fragment for primary alcohols |
The fragmentation would likely be initiated by the loss of a bromine radical or the cleavage of the C-C bond. The loss of the hydroxymethyl radical (-•CH₂OH) would be a significant fragmentation pathway. The presence of a peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, would be indicative of a primary alcohol. The isotopic signature of bromine would be a key feature in identifying bromine-containing fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
A search for the experimental infrared spectrum of this compound did not yield specific data, such as a table of absorption bands or a published spectrum. In the absence of experimental data, a theoretical analysis based on its known structure (a primary alcohol with a geminal dibromide at the adjacent carbon) would predict characteristic absorption bands. However, without experimental verification, a detailed and scientifically accurate discussion with a corresponding data table cannot be provided.
X-ray Crystallography of Derivatives (if applicable for solid-state characterization)
There are no published studies found that describe the synthesis of a solid derivative of this compound and its subsequent analysis by X-ray crystallography. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive information on bond lengths, bond angles, and conformation. Without such a study, no information can be presented on the solid-state characterization of any derivative of this compound.
Due to the lack of specific research findings for this compound in the requested analytical areas, the generation of a detailed and authoritative article as per the provided outline is not possible at this time.
Computational Chemistry Studies of 2,2 Dibromopropan 1 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model molecular properties. These methods can be broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For 2,2-Dibromopropan-1-ol, DFT calculations are instrumental in understanding its electronic properties and thermodynamic stability.
Researchers can use DFT to determine key electronic descriptors that govern the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how this compound might interact with other reagents.
Thermodynamic properties such as the enthalpy of formation (ΔH°f), Gibbs free energy, and entropy can also be computed. researchgate.net For example, studies on related brominated hydrocarbons have used high-level computational protocols to derive accurate formation enthalpies. nist.govnih.gov A linear regression correction approach can also be applied to DFT calculations to improve the accuracy of predicted heats of formation. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, data for its isomer, 2,3-dibromo-1-propanol, have been analyzed using the B3LYP functional with a 6-311G++(d,p) basis set to calculate energy, optimize structure, and analyze orbitals. lookchem.com A similar approach would be applied to this compound to assess its relative stability and electronic characteristics.
Table 1: Selected Computed Properties for this compound from Computational Databases
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 217.89 g/mol | Computed by PubChem |
| XLogP3 | 1.4 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |
| Rotatable Bond Count | 1 | Computed by Cactvs |
| Exact Mass | 215.87854 Da | Computed by PubChem |
| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs |
This data is sourced from the PubChem database and represents values computed through various cheminformatics tools. nih.gov
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate results. researchgate.netucl.ac.uk
A primary application of ab initio methods is molecular geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the calculation would start with an initial guess of the molecular structure. The ab initio algorithm then iteratively calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule until a stable conformation (a local or global minimum on the potential energy surface) is found. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. PubChem, for instance, provides a 3D conformer of this compound, which is generated through such energy minimization calculations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. ucl.ac.uk
For this compound, MD simulations can reveal its conformational landscape. The molecule possesses a rotatable bond between the C1 and C2 carbons, allowing the hydroxyl group to adopt various orientations relative to the rest of the molecule. An MD simulation would typically place a number of this compound molecules in a simulation box under defined conditions of temperature and pressure to mimic a liquid state. acs.orguni-saarland.de The interactions between atoms are described by a "force field," such as GAFF (Generalized Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations), which are collections of parameters that define the potential energy of the system. ucl.ac.ukacs.org
By simulating the system for a sufficient duration (nanoseconds to microseconds), one can observe the transitions between different conformations. uni-saarland.de Analysis of the simulation trajectory allows for the identification of the most populated (i.e., most stable) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions. While MD studies specifically targeting this compound are scarce, the methodology is well-established and has been applied to a vast range of organic liquids, including related compounds like 1,2-dibromopropane (B165211), to calculate properties such as density and surface tension. acs.orgcopernicus.org
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds. By calculating the properties that underlie spectroscopic techniques, theoretical spectra can be generated and compared with experimental results.
For this compound, methods like DFT can be used to predict its infrared (IR) and Raman spectra. This involves calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus within the optimized molecular structure.
Furthermore, advanced techniques can predict mass spectrometry-related parameters. For example, the predicted collision cross-section (CCS) values for different adducts of this compound have been calculated. uni.lu The CCS is a measure of the ion's shape in the gas phase and is an important identifier in ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 216.88582 | 127.9 |
| [M+Na]⁺ | 238.86776 | 139.1 |
| [M-H]⁻ | 214.87126 | 131.4 |
Data calculated using CCSbase and sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.
Reaction Mechanism Elucidation via Transition State Calculations
One of the most significant applications of computational chemistry is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
For this compound, potential reactions include nucleophilic substitution (Sₙ1 or Sₙ2) at the carbon bearing the bromine atoms or at the C1 carbon, as well as elimination reactions to form an alkene. gauthmath.commasterorganicchemistry.com Transition state calculations, typically using DFT or high-level ab initio methods, can determine the structure and energy of the TS for each potential pathway. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier (Ea). According to transition state theory, a lower activation energy corresponds to a faster reaction rate.
By comparing the activation energies for competing pathways, the most favorable reaction mechanism can be predicted. For instance, calculations could determine whether a nucleophile would more readily attack the C2 carbon in an Sₙ2 fashion or if the reaction would proceed through a carbocation intermediate (Sₙ1 pathway). stanford.edu Such studies on related halogenated pollutants have provided valuable insights into their reactivity and degradation pathways. stanford.edu These computational approaches allow for a detailed, step-by-step understanding of the chemical transformations of this compound.
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Molecules
As a functionalized three-carbon unit, 2,2-Dibromopropan-1-ol theoretically represents a building block for more complex molecular architectures. uoanbar.edu.iqcymitquimica.com The presence of both hydroxyl and gem-dibromo groups allows for sequential or orthogonal chemical transformations. For instance, the hydroxyl group could be protected, followed by reactions at the carbon bearing the bromine atoms. However, specific examples of its incorporation into complex natural products or other intricate molecules are not readily found in current literature.
Precursor for Brominated Intermediates
The gem-dibromo functionality is a key feature that can be exploited to generate various brominated intermediates. sci-hub.se For example, dehydrohalogenation could potentially lead to vinylic bromides, which are versatile intermediates in cross-coupling reactions. doubtnut.com Furthermore, reactions involving the gem-dibromo group could lead to the formation of other functional groups. For instance, treatment of the related compound 2,2-dibromopropane (B1583031) with a strong base can yield propene through dehydrohalogenation. askfilo.com While analogous reactivity could be expected for this compound, specific studies documenting its use as a precursor for other brominated intermediates are not extensively reported.
The following table outlines potential transformations, though it is important to note that these are based on general chemical principles rather than specific documented reactions of this compound.
| Starting Material | Reagents/Conditions | Potential Product Type |
| This compound | Base (e.g., KOH) | Bromoalkene |
| This compound | Nucleophile | Substituted propanol |
Utility in Divergent Synthetic Strategies
Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. nih.gov The multiple functional groups of this compound make it a potential candidate for such strategies. The hydroxyl group and the two bromine atoms could be reacted in different orders and with different reagents to generate a variety of products. Despite this potential, there are no specific examples in the literature of this compound being employed as a central scaffold in a divergent synthetic approach.
Development of Novel Synthetic Reagents
The transformation of existing molecules into novel reagents is a cornerstone of synthetic chemistry. mdpi.comnottingham.ac.uk It is conceivable that this compound could be converted into a novel organometallic reagent or a specialized ligand for catalysis. However, research into the development of new reagents derived from this compound has not been reported in the available scientific literature.
Environmental Transformation and Degradation Pathways of 2,2 Dibromopropan 1 Ol
Hydrolytic Stability and Degradation Kinetics
No specific experimental or theoretical data on the hydrolytic stability and degradation kinetics of 2,2-dibromopropan-1-ol could be located in the reviewed scientific literature. Hydrolysis is a key abiotic degradation process for many halogenated alkanes, typically proceeding via nucleophilic substitution. However, the rate and products of such reactions are highly dependent on the specific molecular structure, including the position of the halogen atoms and the presence of other functional groups.
While studies have been conducted on the solvolysis and hydrolysis of related compounds such as 2,2-dibromopropane (B1583031) rsc.orgcdnsciencepub.com, the presence of the primary alcohol group (-CH₂OH) in this compound is expected to significantly influence its reactivity in water. Without dedicated studies, any assumptions about its hydrolysis rate, half-life, or degradation products would be purely speculative.
Photolytic Degradation Mechanisms
There is no available information concerning the photolytic degradation mechanisms of this compound. Photodegradation, either through direct absorption of UV radiation or indirect reaction with photochemically produced species like hydroxyl radicals, is a critical atmospheric transformation pathway.
For comparison, the atmospheric fate of the isomer 2,3-dibromopropan-1-ol has been estimated, suggesting it is likely to be degraded by reaction with hydroxyl radicals. nih.govcoleparmer.com However, the specific arrangement of the two bromine atoms on the same carbon atom adjacent to the hydroxymethyl group in this compound would alter the compound's electronic properties and bond energies, thus affecting its susceptibility to photolysis. No studies detailing these specific mechanisms, quantum yields, or reaction rates for this compound have been published.
Biotransformation Pathways and Metabolite Identification
No studies have been identified that investigate the biotransformation pathways or identify metabolites of this compound. Microbial degradation is a crucial route for the removal of organic pollutants from soil and water. This process is typically initiated by enzymes such as dehalogenases, which catalyze the cleavage of carbon-halogen bonds.
Research has identified microorganisms capable of degrading other haloalcohols, including 2,3-dichloro-1-propanol (B139626) and its brominated analogue, 2,3-dibromopropan-1-ol. nih.govasm.org For instance, cell-free extracts from Flavobacterium sp. have been shown to degrade 2,3-dibromopropan-1-ol into several metabolites. nih.gov However, the substrate specificity of dehalogenases is often very high, and it cannot be assumed that the same enzymes would be active against the geminal dibromo- structure of this compound. Consequently, its biodegradability, the microorganisms involved, the enzymatic pathways, and the resulting metabolites remain unknown.
Fate in Abiotic Environmental Compartments
Specific data on the fate of this compound in abiotic environmental compartments such as soil, water, and sediment are absent from the scientific literature. Key parameters that govern environmental fate, including the soil adsorption coefficient (Koc), bioconcentration factor (BCF), and vapor pressure, have not been experimentally determined or reliably estimated for this compound.
While predictions exist for its isomer, 2,3-dibromopropan-1-ol—suggesting high mobility in soil and low potential for bioconcentration coleparmer.comnih.gov—these values cannot be directly applied to this compound due to structural differences that would influence its physicochemical properties like polarity and water solubility. Without such fundamental data, a credible assessment of its partitioning, persistence, and transport in the environment is not possible.
Advanced Analytical Method Development for 2,2 Dibromopropan 1 Ol
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of 2,2-dibromopropan-1-ol from complex sample matrices. mdpi.com The choice between gas and liquid chromatography is largely dependent on the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Optimization of GC parameters is critical to ensure efficient separation from isomers and other related compounds.
Key Optimization Parameters:
Column Selection: The choice of capillary column is paramount. A mid-polarity column is often effective for separating halogenated alcohols. Columns with a stationary phase containing a percentage of phenyl and methylpolysiloxane are common choices.
Temperature Program: A programmed temperature ramp is essential for good peak shape and resolution. The initial temperature is set low enough to trap the analyte at the head of the column, followed by a gradual increase to elute the compound.
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium or hydrogen) is necessary to achieve maximum chromatographic efficiency.
Injector Parameters: The choice between split and splitless injection depends on the concentration of the analyte. Splitless injection is preferred for trace-level analysis to ensure the entire sample is transferred to the column.
Below is a table representing a plausible set of optimized GC parameters for the analysis of this compound, based on methods for similar halogenated compounds. oup.comnih.gov
| Parameter | Optimized Value | Purpose |
| Column | DB-35ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good selectivity for polar and halogenated compounds. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for balancing resolution and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates the analyte from other volatile components. |
For samples where this compound may be present with non-volatile or thermally labile matrix components, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. nih.gov Reverse-phase HPLC is the most common mode used for this type of analysis.
Development Considerations:
Stationary Phase: C18 columns are widely used due to their hydrophobicity, which provides good retention for moderately polar organic molecules like this compound.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is employed. The gradient is optimized to provide sharp peaks and adequate retention. For mass spectrometry detection, a volatile acid like formic acid is often added to the mobile phase to improve ionization. sielc.com
Flow Rate and Column Temperature: These parameters are adjusted to fine-tune the separation, improve peak shape, and reduce analysis time.
The following table outlines a potential set of conditions for an LC method.
| Parameter | Optimized Value | Purpose |
| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation for MS detection. sielc.com |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min | Provides effective elution and separation from other compounds. |
| Flow Rate | 0.3 mL/min | Suitable for standard bore columns and LC-MS interfacing. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
Coupling with Spectrometric Detection (e.g., GC-MS, LC-MS)
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the identification and quantification of this compound, offering high selectivity and sensitivity. mdpi.com
For GC-MS , electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br), leading to distinct M, M+2, and M+4 peaks for the molecular ion and bromine-containing fragments.
LC-MS/MS is particularly valuable for trace quantification in complex matrices like biological fluids. nih.gov Using electrospray ionization (ESI), the analyte can be ionized with minimal fragmentation. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and reduces background noise.
The table below shows hypothetical MRM transitions that could be developed for the quantification of this compound.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| 218.9 (M+H)⁺ | 121.0 | 93.0 | Positive ESI |
| 216.9 (M-H)⁻ | 136.9 | 80.9 | Negative ESI |
Development of Quantitative Analytical Procedures
A fully validated quantitative method ensures that the data generated is reliable, accurate, and reproducible. The development of such a procedure involves several key steps.
Standard Preparation: Certified reference standards of this compound are used to prepare a series of calibration standards at different concentrations.
Internal Standard Selection: An internal standard (IS) is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. An isotopically labeled version of the analyte (e.g., ²H or ¹³C labeled this compound) is ideal. If unavailable, a structurally similar compound with different retention time and mass can be used.
Method Validation: The method is validated by assessing several key parameters, as detailed in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
Trace Analysis Methodologies
Detecting this compound at trace levels (ng/L or pg/L) in environmental or biological samples requires specialized techniques to minimize matrix interference and enhance the analyte signal.
Sample Preparation: Effective sample preparation is critical for trace analysis. Techniques like Solid-Phase Extraction (SPE) are used to extract the analyte from the sample matrix and concentrate it, thereby increasing its effective concentration before injection into the analytical instrument. nih.gov Liquid-liquid extraction (LLE) is another common technique.
Sensitive Detectors: For GC analysis, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and can be used for trace-level detection. who.int
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions of very similar mass, which helps to eliminate interferences from matrix components, leading to lower detection limits and higher confidence in identification.
Derivatization: In some cases, the analyte can be chemically modified (derivatized) to improve its chromatographic properties or detector response. For GC-MS, derivatization can increase volatility and thermal stability.
The combination of optimized sample preparation with highly sensitive detection techniques like GC-MS/MS or LC-MS/MS allows for the reliable measurement of this compound at environmentally and biologically relevant trace concentrations.
Research on Derivatives and Analogues of 2,2 Dibromopropan 1 Ol
Synthesis and Characterization of Esters and Ethers
The synthesis of esters and ethers from 2,2-dibromopropan-1-ol would typically involve the reaction of its hydroxyl group. While specific studies on these derivatives are not widely documented, the synthesis can be extrapolated from general organic chemistry principles.
Ester Synthesis: Esters such as 2,2-dibromopropyl acetate (B1210297) could theoretically be synthesized through the esterification of this compound with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride), often in the presence of a base to neutralize the acidic byproduct.
General Reaction for Esterification: CH₃C(Br)₂CH₂OH + RCOCl → CH₃C(Br)₂CH₂OCOR + HCl
Ether Synthesis: Ether synthesis, for instance, preparing a simple ether like 1-alkoxy-2,2-dibromopropane, could be approached via the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
General Reaction for Williamson Ether Synthesis:
CH₃C(Br)₂CH₂OH + NaH → CH₃C(Br)₂CH₂O⁻Na⁺ + H₂
CH₃C(Br)₂CH₂O⁻Na⁺ + R-X → CH₃C(Br)₂CH₂OR + NaX
Characterization of these hypothetical derivatives would rely on standard spectroscopic methods. For example, in the ¹H NMR spectrum of 2,2-dibromopropyl acetate, one would expect to see a singlet for the methyl protons adjacent to the dibrominated carbon, a singlet for the methylene (B1212753) protons adjacent to the ester oxygen, and a singlet for the acetyl methyl group.
Preparation of Novel Halogenated Propanol Derivatives
The preparation of novel halogenated derivatives from this compound could involve reactions at the gem-dibromo carbon or substitution of the hydroxyl group.
One potential derivative is 2,2-dibromopropyl methanesulfonate (B1217627), which could be synthesized by reacting this compound with methanesulfonyl chloride in the presence of a base like triethylamine. scirp.orgchemicalbook.com The methanesulfonate group is an excellent leaving group, making this derivative a potentially useful intermediate for further nucleophilic substitution reactions.
Hypothetical Synthesis of 2,2-Dibromopropyl Methanesulfonate: CH₃C(Br)₂CH₂OH + CH₃SO₂Cl → CH₃C(Br)₂CH₂OSO₂CH₃ + HCl
Another class of derivatives could be formed through elimination reactions. Treatment of this compound with a strong base could potentially lead to dehydrobromination, forming a vinylic bromide such as 2-bromo-1-propen-1-ol, although such compounds are often unstable and may rearrange.
Structure-Reactivity Relationship Studies of Derived Compounds
The gem-dibromo group is sterically bulky and strongly electron-withdrawing. This electronic effect would decrease the nucleophilicity of the adjacent hydroxyl group, potentially making esterification and etherification reactions slower compared to a non-halogenated analogue like propan-1-ol.
In derivatives where the hydroxyl group is converted into a good leaving group (e.g., methanesulfonate), the resulting compound, 2,2-dibromopropyl methanesulfonate, would be an interesting substrate for substitution and elimination reactions. Nucleophilic attack at the primary carbon would be subject to significant steric hindrance from the adjacent gem-dibromo-methyl group.
Elimination reactions (E2) promoted by a strong, non-nucleophilic base would be a likely pathway. The reactivity of such derivatives would be a point of interest for comparing reaction mechanisms (SN2 vs. E2) and understanding the influence of the gem-dihalide moiety on reaction outcomes. For instance, the reaction of gem-dibromo compounds with strong bases is a known route to generate alkynes through a double dehydrohalogenation, suggesting that derivatives of this compound could be precursors to substituted propargyl alcohols. youtube.comyoutube.com
Table of Potential Derivatives and Expected Reactivity
| Derivative Name | Structure | Precursor Reagents | Potential Reactivity / Research Interest |
| 2,2-Dibromopropyl acetate | CH₃C(Br)₂CH₂OCOCH₃ | This compound, Acetic Anhydride | Substrate for hydrolysis studies. |
| 1-Ethoxy-2,2-dibromopropane | CH₃C(Br)₂CH₂OCH₂CH₃ | This compound, Ethyl Iodide, NaH | Study of ether stability under various conditions. |
| 2,2-Dibromopropyl methanesulfonate | CH₃C(Br)₂CH₂OSO₂CH₃ | This compound, Methanesulfonyl Chloride | Intermediate for nucleophilic substitution and elimination reactions. |
Future Research Directions and Emerging Areas
Green Chemistry Approaches in 2,2-Dibromopropan-1-ol Synthesis
The synthesis of halogenated organic compounds, including this compound, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign processes. paperpublications.org Key areas of future research in this domain will likely focus on several promising strategies.
One significant direction is the development of syntheses that utilize less hazardous chemicals and generate minimal waste. rsc.org This involves moving away from elemental bromine, which is hazardous, towards safer brominating agents. rsc.org The use of halide salts in conjunction with an oxidizing agent, for instance, presents a more sustainable alternative. rsc.org Furthermore, research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is anticipated to grow. rsc.orgorganic-chemistry.org Water, being non-toxic and abundant, is a particularly attractive medium for organic reactions. rsc.org
Another avenue of exploration is the use of alternative energy sources to drive the synthesis of this compound. Microwave-assisted and ultrasonic-assisted syntheses have shown potential in reducing reaction times, increasing yields, and lowering energy consumption in various organic reactions. paperpublications.org Applying these technologies to the synthesis of halogenated alcohols could lead to more efficient and eco-friendly production methods.
Table 1: Comparison of Traditional and Potential Green Synthesis Approaches for Halogenated Alcohols
| Feature | Traditional Synthesis | Potential Green Synthesis Approach |
|---|---|---|
| Brominating Agent | Elemental Bromine | Halide salts with an oxidizing agent |
| Solvent | Volatile organic compounds | Water, supercritical fluids, or solvent-free |
| Energy Source | Conventional heating | Microwaves, ultrasound |
| Byproducts | Often significant | Minimized through high atom economy |
Exploration of Catalytic Transformations
The functional groups of this compound, a primary alcohol and a geminal dibromide, offer a rich landscape for exploring novel catalytic transformations. Future research in this area is expected to unlock new synthetic pathways and applications for this compound. A major focus will be on the selective catalytic dehalogenation of this compound. While the dehalogenation of vicinal dihalides is well-studied, the selective removal of one or both bromine atoms from a geminal dihalide presents a unique challenge and an opportunity for developing highly selective catalytic systems. unacademy.comdoubtnut.comlibretexts.org Such transformations could yield valuable synthetic intermediates.
The development of catalytic systems for the functionalization of the carbon-bromine bonds is another promising research direction. This could involve cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby expanding the synthetic utility of this compound as a building block for more complex molecules. Furthermore, the hydroxyl group of this compound is a prime target for catalytic reactions. Research into catalytic etherification, esterification, and oxidation reactions could lead to the synthesis of a diverse range of derivatives with tailored properties for various applications.
Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis. nih.gov The application of these techniques to the transformations of this compound could enable reactions that are not feasible through traditional thermal methods, potentially leading to novel and efficient synthetic routes.
Table 2: Potential Catalytic Transformations of this compound
| Transformation Type | Potential Products | Significance |
|---|---|---|
| Selective Dehalogenation | Monobrominated propanols, propan-1-ol | Access to less halogenated, potentially less toxic, intermediates |
| C-Br Functionalization | Substituted propanols | Creation of new C-C or C-heteroatom bonds for complex molecule synthesis |
| Hydroxyl Group Reactions | Ethers, esters, aldehydes, carboxylic acids | Diversification of derivatives with tailored functionalities |
| Photocatalysis/Electrocatalysis | Novel reaction pathways | Enabling unique and efficient synthetic transformations |
Advanced Materials Science Applications Based on Derived Polymers
A significant and promising area of future research for this compound lies in its use as a monomer or a precursor for the synthesis of novel polymers with applications in advanced materials science. The presence of two bromine atoms makes it a strong candidate for incorporation into flame-retardant polymers. azom.com There is a growing trend in the flame retardant industry to move away from small, potentially bioaccumulative halogenated molecules towards polymeric flame retardants. elsevierpure.comfaa.gov These larger molecules are less likely to leach from the material and have a lower environmental impact.
Future research will likely focus on the synthesis of polyesters, polyethers, and polyurethanes incorporating this compound. By controlling the polymer architecture and the concentration of the brominated monomer, it may be possible to fine-tune the flame-retardant properties of the resulting materials. The development of reactive flame retardants, where the brominated monomer is chemically bound to the polymer backbone, is a particularly important area of investigation. elsevierpure.com
Beyond flame retardants, the unique properties of polymers derived from this compound could be exploited in other areas of materials science. For example, the high refractive index of brominated compounds could make these polymers suitable for optical applications. Additionally, the presence of bromine atoms can enhance the chemical resistance and thermal stability of polymers, opening up possibilities for their use in demanding environments.
Research into the synthesis and characterization of these novel brominated polymers will be crucial. This will involve investigating their thermal properties, mechanical strength, and performance in various applications. The development of structure-property relationships will be key to designing next-generation materials with optimized characteristics.
Table 3: Potential Polymer Types and Applications Derived from this compound
| Polymer Type | Potential Application | Key Properties Conferred by this compound |
|---|---|---|
| Polyesters | Flame-retardant textiles and resins | Inherent flame retardancy, thermal stability |
| Polyethers | High-performance coatings, sealants | Chemical resistance, flame retardancy |
| Polyurethanes | Flame-retardant foams and elastomers | Flame retardancy, tunable mechanical properties |
| Specialty Polymers | Optical materials, high-performance plastics | High refractive index, enhanced thermal stability |
Q & A
Q. Table 1: Comparison of Bromination Methods for Halohydrins
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| HBr in DCM | HBr, propan-1-ol | 65 | 92% | |
| PBr₃ in ether | PBr₃, allyl alcohol | 78 | 88% |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with computational predictions (e.g., DFT). The C2 bromines deshield adjacent protons, leading to distinct splitting patterns .
- X-ray Crystallography : Resolve spatial arrangement (e.g., orthorhombic crystal system observed in related dibromo compounds ).
- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
Q. Example Workflow :
Purify via column chromatography (silica gel, hexane:EtOAc).
Acquire high-resolution mass spectrometry (HRMS) for molecular ion validation.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) of structurally similar halohydrins (e.g., 2,3-Dibromopropan-1-ol ):
- PPE : Nitrile gloves, goggles, and fume hood use.
- Storage : Inert atmosphere (N₂), amber glass at 2–8°C.
- Disposal : Neutralize with aqueous NaHCO₃ before incineration.
Note : No established Maximum Acceptable Value (MAV) exists, so adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Address discrepancies via:
Parameter Optimization : Adjust DFT functional (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-31G** vs. cc-pVTZ).
Solvent Effects : Simulate solvent interactions (e.g., PCM model for DMSO) to match experimental conditions .
Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations.
Case Study : Crystal structure data (e.g., C28H23BrN2OS ) resolved NMR signal overlaps by confirming spatial arrangement of bromine atoms.
Advanced: What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?
Methodological Answer:
The C2 position’s steric and electronic profile dictates reactivity:
- Steric Effects : Bulky Br groups at C2 hinder nucleophilic attack, favoring elimination over substitution .
- Electronic Effects : Electron-withdrawing Br atoms stabilize transition states in SN2 mechanisms.
Q. Experimental Design :
- Compare reaction rates with varying nucleophiles (e.g., KCN vs. NaN₃) in polar aprotic solvents.
- Monitor intermediates via <sup>79/81</sup>Br NMR .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
Use in silico tools:
Docking Studies : Simulate interactions with target proteins (e.g., enzymes in halohydrin metabolism ).
QSAR Models : Correlate substituent effects (e.g., logP, dipole moment) with bioactivity data from analogous compounds .
ADMET Prediction : Assess toxicity using platforms like SwissADME or Protox.
Validation : Cross-reference with in vitro assays (e.g., cytotoxicity in HEK293 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
